8-methoxy-7'-[(pentamethylbenzyl)oxy]-2H,2'H-3,4'-bichromene-2,2'-dione
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Overview
Description
8-methoxy-7’-[(pentamethylbenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione is a synthetic organic compound that belongs to the class of bichromene derivatives
Preparation Methods
The synthesis of 8-methoxy-7’-[(pentamethylbenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Methoxylation: Introduction of the methoxy group at the 8-position can be done using methanol and a suitable catalyst.
Pentamethylbenzylation: The pentamethylbenzyl group can be introduced through a nucleophilic substitution reaction using pentamethylbenzyl chloride and a base.
Final cyclization: The final step involves the cyclization to form the bichromene structure, which can be achieved under specific reaction conditions such as heating or using a catalyst.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as scaling up the reactions to produce larger quantities of the compound.
Chemical Reactions Analysis
8-methoxy-7’-[(pentamethylbenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form dihydro derivatives.
Substitution: The methoxy and pentamethylbenzyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promising biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: The compound’s unique structural features make it a potential candidate for the development of novel materials with specific properties, such as optical or electronic materials.
Mechanism of Action
The mechanism of action of 8-methoxy-7’-[(pentamethylbenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of DNA synthesis and cell proliferation.
Enzyme Inhibition: It may inhibit specific enzymes involved in key biological processes, such as DNA gyrase or topoisomerase, leading to cell death.
Signal Transduction Pathways: The compound may modulate various signal transduction pathways, affecting cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
8-methoxy-7’-[(pentamethylbenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione can be compared with other similar compounds, such as:
8-Methoxy-8’-methyl-7’-[(4-nitrobenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione: This compound has a similar bichromene core but with different substituents, leading to variations in its biological activities and properties.
4-Hydroxy-2-quinolones: These compounds share some structural similarities and have been studied for their diverse biological activities, including antimicrobial and anticancer properties.
p-Methoxybenzyl (PMB) derivatives: These compounds have similar methoxybenzyl groups and have been used as protective groups in organic synthesis.
The uniqueness of 8-methoxy-7’-[(pentamethylbenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C31H28O6 |
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Molecular Weight |
496.5 g/mol |
IUPAC Name |
8-methoxy-3-[2-oxo-7-[(2,3,4,5,6-pentamethylphenyl)methoxy]chromen-4-yl]chromen-2-one |
InChI |
InChI=1S/C31H28O6/c1-16-17(2)19(4)26(20(5)18(16)3)15-35-22-10-11-23-24(14-29(32)36-28(23)13-22)25-12-21-8-7-9-27(34-6)30(21)37-31(25)33/h7-14H,15H2,1-6H3 |
InChI Key |
QOUAGZWTZUIRRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC5=C(C(=CC=C5)OC)OC4=O)C)C |
Origin of Product |
United States |
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